molecular formula C20H26N2O3 B3812805 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane

Cat. No. B3812805
M. Wt: 342.4 g/mol
InChI Key: YLNRNQWZJOAXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane, also known as DFMD, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DFMD belongs to the class of diazepanes and has been found to exhibit significant biological activity in various in vitro and in vivo studies. In

Scientific Research Applications

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties and are being actively pursued as potential therapeutics. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has also been found to exhibit neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease.

Mechanism of Action

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane exerts its biological activity by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been found to selectively inhibit the activity of HDAC6 and HDAC8, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been found to exhibit significant biological activity in various in vitro and in vivo studies. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has also been found to exhibit anti-inflammatory properties and has been studied for its potential in the treatment of inflammatory diseases. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been found to exhibit neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has several advantages for lab experiments, including its high potency and selectivity for HDAC6 and HDAC8. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has also been found to exhibit good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has significant potential for therapeutic applications in various diseases, and several future directions can be pursued. One potential direction is to study the combination of 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane with other drugs to enhance its therapeutic efficacy. Another direction is to study the use of 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane in combination with other HDAC inhibitors to achieve synergistic effects. Further studies are also needed to understand the mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane and its effects on different cellular processes. Finally, the development of more potent and selective HDAC inhibitors based on the structure of 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane can also be pursued.
Conclusion:
In conclusion, 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane is a synthetic compound that has significant potential for therapeutic applications in various diseases. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane exhibits biological activity by inhibiting the activity of HDACs, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has been extensively studied for its potential in the treatment of cancer, inflammation, and neurodegenerative disorders. 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane has several advantages for lab experiments, including its high potency and selectivity for HDAC6 and HDAC8. However, further studies are needed to understand the mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane and its effects on different cellular processes.

properties

IUPAC Name

[4-[2-(2,3-dimethylphenoxy)ethyl]-1,4-diazepan-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-16-6-3-7-18(17(16)2)25-15-13-21-9-5-10-22(12-11-21)20(23)19-8-4-14-24-19/h3-4,6-8,14H,5,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNRNQWZJOAXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2CCCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-Dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane
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1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane
Reactant of Route 6
1-[2-(2,3-dimethylphenoxy)ethyl]-4-(2-furoyl)-1,4-diazepane

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